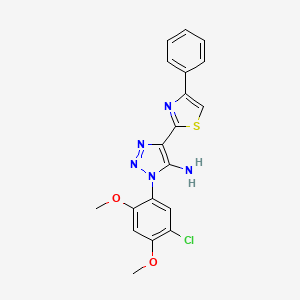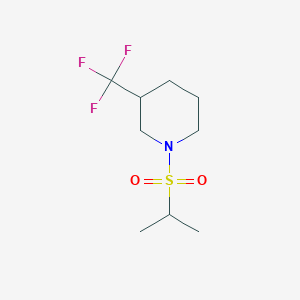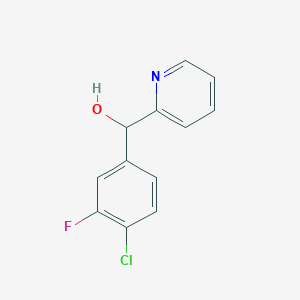
trans-4-Ethoxy-4'-methoxychalcone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-Ethoxy-4’-methoxychalcone: is a chalcone derivative with the molecular formula C18H18O3. Chalcones are a group of compounds known for their diverse biological activities and are characterized by the presence of an α,β-unsaturated carbonyl system. This particular compound is distinguished by the presence of ethoxy and methoxy groups on the aromatic rings.
作用机制
Target of Action
For instance, 4’-Methoxychalcone has been shown to enhance the differentiation of preadipocytes, which is accompanied by the induction of adipogenic genes including PPARgamma and adiponectin .
Mode of Action
Chalcones have demonstrated the ability to modulate a number of cancer cell lines, inhibit pathological microorganisms and parasites, and control signaling molecules and cascades related to disease modification .
Biochemical Pathways
For instance, some chalcones have been found to modulate NF-κB signaling, which is a plausible way to control inflammation and cancer .
Pharmacokinetics
The structural features of chalcones are easy to construct from simple aromatic compounds, and it is convenient to perform structural modifications to generate functionalized chalcone derivatives . These modifications can potentially influence the ADME properties of the compound, impacting its bioavailability.
Result of Action
Chalcones have been shown to possess various biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, antifungal, and antiviral properties .
Action Environment
The synthesis and functionalization of chalcones can potentially introduce a new chemical space for exploitation for new drug discovery .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Ethoxy-4’-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl aldehyde and an aryl methyl ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic medium. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for trans-4-Ethoxy-4’-methoxychalcone are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to maximize yield and purity, potentially involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: trans-4-Ethoxy-4’-methoxychalcone can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding chalcone epoxides or diketones.
Reduction: Reduction of the α,β-unsaturated carbonyl system can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of dihydrochalcones.
Substitution: The aromatic rings in trans-4-Ethoxy-4’-methoxychalcone can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Chalcone epoxides or diketones.
Reduction: Dihydrochalcones.
Substitution: Halogenated or nitrated chalcones.
科学研究应用
Chemistry: trans-4-Ethoxy-4’-methoxychalcone is used as a precursor in the synthesis of various heterocyclic compounds
Biology: In biological research, trans-4-Ethoxy-4’-methoxychalcone has been studied for its antioxidant and anti-inflammatory properties. It has shown potential in modulating oxidative stress and inflammatory pathways, making it a candidate for further investigation in disease models.
Medicine: The compound has demonstrated promising anticancer activity in preclinical studies. It has been found to inhibit the proliferation of certain cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer agents.
Industry: In the industrial sector, trans-4-Ethoxy-4’-methoxychalcone is explored for its use in the development of novel polymers and as a stabilizer in various formulations.
相似化合物的比较
- trans-4-Methoxychalcone
- trans-4-Ethoxychalcone
- trans-4-Methoxy-4’-methylchalcone
Comparison: trans-4-Ethoxy-4’-methoxychalcone is unique due to the presence of both ethoxy and methoxy groups on the aromatic rings. This structural feature imparts distinct physicochemical properties and biological activities compared to its analogs. For instance, trans-4-Methoxychalcone lacks the ethoxy group, which may result in different reactivity and biological effects. Similarly, trans-4-Ethoxychalcone does not have the methoxy group, which can influence its interaction with biological targets.
属性
CAS 编号 |
74280-20-9 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC 名称 |
3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O3/c1-3-21-17-9-4-14(5-10-17)6-13-18(19)15-7-11-16(20-2)12-8-15/h4-13H,3H2,1-2H3 |
InChI 键 |
OCJRMZSSQYAGCZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |
规范 SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Cyclopentyl-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2961892.png)
![methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate](/img/structure/B2961893.png)
![N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B2961895.png)

![2-methyl-1-[1-(thiolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2961898.png)
![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2961899.png)
![ethyl 4-{[(3,4-difluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2961900.png)
![N-(4-ethylphenyl)-3-methyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2961901.png)

![{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2961903.png)

![2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide](/img/structure/B2961911.png)
